molecular formula C9H11N3O4 B11784975 2-(3-(Ethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid

2-(3-(Ethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid

Cat. No.: B11784975
M. Wt: 225.20 g/mol
InChI Key: MURDVRBUWPIBBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Ethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid is a complex organic compound with a unique structure that includes a pyridazine ring, an ethylcarbamoyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Ethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid typically involves multi-step organic reactions. One common method includes the formation of the pyridazine ring through the reaction of hydrazine with a suitable dicarbonyl compound. The ethylcarbamoyl group can be introduced via a carbamoylation reaction, and the acetic acid moiety is usually added through a carboxylation step. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Ethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3-(Ethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(Ethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid
  • 2-(3-(Propylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid
  • 2-(3-(Butylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid

Uniqueness

2-(3-(Ethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid is unique due to its specific ethylcarbamoyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H11N3O4

Molecular Weight

225.20 g/mol

IUPAC Name

2-[3-(ethylcarbamoyl)-6-oxopyridazin-1-yl]acetic acid

InChI

InChI=1S/C9H11N3O4/c1-2-10-9(16)6-3-4-7(13)12(11-6)5-8(14)15/h3-4H,2,5H2,1H3,(H,10,16)(H,14,15)

InChI Key

MURDVRBUWPIBBP-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=NN(C(=O)C=C1)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.